Whitepaper: Structural and Pharmacological Profiling of C-(1-BENZYL-1H-IMIDAZOL-2-YL)-METHYLAMINE 2HCL
Whitepaper: Structural and Pharmacological Profiling of C-(1-BENZYL-1H-IMIDAZOL-2-YL)-METHYLAMINE 2HCL
Executive Summary
C-(1-Benzyl-1H-imidazol-2-yl)-methylamine dihydrochloride —systematically known as 1-(1-benzyl-1H-imidazol-2-yl)methanamine dihydrochloride—is a highly specialized heterocyclic small molecule. Originally emerging from systematic efforts to optimize imidazole and benzimidazole scaffolds for cardiovascular and neurological pharmacology, this compound is recognized primarily for its role as a potent inhibitor of Dopamine- β -hydroxylase (DBH) 1.
By acting as a selective enzyme inhibitor, it disrupts the conversion of dopamine to norepinephrine, offering therapeutic potential in the management of hypertension, congestive heart failure, and specific psychiatric disorders. This technical guide deconstructs its chemical architecture, details a validated synthetic route, and outlines the experimental protocols necessary for evaluating its pharmacological efficacy.
Structural Deconstruction & Physicochemical Data
The pharmacological versatility of C-(1-benzyl-1H-imidazol-2-yl)-methylamine stems from its tripartite structural design:
-
The 1H-Imidazole Core: Acts as a bioisostere for various physiological ligands. It provides the foundational geometry required for active-site docking.
-
The N1-Benzyl Group ( −CH2−C6H5 ): The addition of this bulky, lipophilic aromatic ring at the N1 position significantly enhances membrane permeability and fits into the hydrophobic pockets of target enzymes 2.
-
The C2-Methanamine Moiety ( −CH2−NH2 ): This primary amine is the critical pharmacophore. In the context of DBH inhibition, the aminomethyl group acts as a chelating agent for the copper ( Cu2+ ) ions located within the enzyme's catalytic center.
-
Dihydrochloride Salt Formulation ( ⋅2HCl ): The free base is highly susceptible to oxidation and exhibits poor aqueous solubility. Converting it to a dihydrochloride salt (protonating both the primary amine and the imidazole nitrogen) ensures long-term bench stability, reduces hygroscopicity, and guarantees complete dissolution in physiological buffers for in vitro and in vivo assays.
Table 1: Quantitative Physicochemical Summary
| Property | Value / Description | Rationale in Drug Design |
| Molecular Formula | C11H13N3⋅2HCl | Defines the precise stoichiometry of the salt. |
| Molecular Weight | 260.16 g/mol (Salt) | Low molecular weight ensures favorable ligand efficiency. |
| IUPAC Name | 1-(1-benzyl-1H-imidazol-2-yl)methanamine | Standardized nomenclature for structural identification. |
| Hydrogen Bond Donors | 3 (in protonated state) | Facilitates strong interactions with target protein residues. |
| Hydrogen Bond Acceptors | 1 (Imidazole N3) | Contributes to target specificity and solubility. |
Pharmacological Mechanism: DBH Inhibition
Dopamine- β -hydroxylase (DBH) is a copper-dependent oxygenase responsible for the final step in the biosynthesis of norepinephrine. Inhibitors of DBH, such as 1-benzyl-2-aminomethylimidazole derivatives, are highly sought after because they simultaneously decrease the levels of the vasopressor norepinephrine while increasing the levels of the vasodilator dopamine 3.
The causality of this inhibition relies on coordination chemistry . The aminomethyl group at the C2 position of the imidazole ring acts as a bidentate-like ligand (often in conjunction with the imidazole's N3 atom), directly chelating the essential cupric ( Cu2+ ) ions in the DBH active site, thereby halting the electron transfer required for the hydroxylation of dopamine.
Diagram 1: Catecholamine biosynthesis pathway and targeted DBH inhibition.
Synthetic Methodology
To ensure high purity and yield, the synthesis of C-(1-benzyl-1H-imidazol-2-yl)-methylamine 2HCl follows a controlled, step-wise functionalization of the imidazole core. This protocol is adapted from established patent literature for 1-benzyl-2-aminomethylimidazole derivatives 1.
Phase 1: N-Alkylation of the Imidazole Core
-
Objective: Introduce the lipophilic benzyl group at the N1 position.
-
Procedure:
-
Dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add anhydrous Potassium Carbonate ( K2CO3 , 1.5 eq) to deprotonate the imidazole nitrogen. Causality: K2CO3 is a mild base that prevents unwanted side reactions that stronger bases might induce.
-
Dropwise add Benzyl Bromide (1.1 eq) at 0∘C , then allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with ice water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO4 , and concentrate to yield 1-benzyl-1H-imidazole-2-carboxaldehyde .
-
Phase 2: Reductive Amination
-
Objective: Convert the C2-aldehyde into a primary amine.
-
Procedure:
-
Dissolve the intermediate from Phase 1 in absolute ethanol.
-
Add Hydroxylamine hydrochloride ( NH2OH⋅HCl , 1.2 eq) and Sodium Acetate (1.2 eq). Reflux for 2 hours to form the corresponding oxime.
-
Isolate the oxime and dissolve in Glacial Acetic Acid.
-
Gradually add Zinc dust (excess) at 40∘C to reduce the oxime to the primary amine. Causality: Zn/AcOH provides a mild, chemoselective reduction that leaves the benzyl ring and imidazole core intact.
-
Filter, neutralize with NaOH , and extract with Dichloromethane (DCM) to yield the free base 1-benzyl-2-aminomethylimidazole .
-
Phase 3: Dihydrochloride Salt Formation
-
Objective: Stabilize the compound for biological testing.
-
Procedure:
-
Dissolve the free base in a minimal volume of dry Diethyl Ether / Ethanol mixture (1:1).
-
Bubble anhydrous HCl gas through the solution (or add 2.5 eq of HCl in dioxane) at 0∘C until precipitation is complete.
-
Filter the resulting white crystalline solid, wash with cold ether, and dry under vacuum to yield C-(1-benzyl-1H-imidazol-2-yl)-methylamine 2HCl .
-
Experimental Protocol: Self-Validating In Vitro DBH Assay
To validate the efficacy of the synthesized compound, researchers must employ a robust, self-validating biochemical assay. The following protocol utilizes Tyramine as a surrogate substrate, which DBH converts to Octopamine.
Assay Components & Controls
-
Enzyme: Purified bovine adrenal Dopamine- β -hydroxylase.
-
Cofactors: Ascorbic acid (electron donor), Fumarate (allosteric activator), Catalase (prevents H2O2 toxicity), and CuSO4 (maintains active site saturation).
-
Self-Validation Controls:
-
Negative Control: Buffer only (no inhibitor) to establish Vmax .
-
Positive Control: Fusaric acid (a known, potent DBH inhibitor) to validate assay sensitivity.
-
Blank: Heat-denatured DBH to account for non-enzymatic oxidation.
-
Step-by-Step Workflow
-
Reagent Preparation: Prepare a 200 mM Sodium Acetate buffer (pH 5.0). Dissolve the test compound (C-(1-benzyl-1H-imidazol-2-yl)-methylamine 2HCl) in ddH2O to create a concentration gradient ( 10−9 to 10−4 M).
-
Incubation: In a 96-well plate, combine buffer, cofactors, varying concentrations of the inhibitor, and 50 units of DBH. Incubate at 37∘C for 10 minutes. Causality: Pre-incubation allows the inhibitor to establish equilibrium with the Cu2+ in the active site before substrate competition begins.
-
Initiation: Add Tyramine (20 mM final concentration) to initiate the reaction. Incubate for exactly 30 minutes at 37∘C .
-
Quenching: Stop the reaction by adding 0.2 M Perchloric acid ( HClO4 ). Causality: The strong acid instantly denatures the enzyme and precipitates proteins, preparing the sample for chromatography.
-
Quantification: Centrifuge the plate and inject the supernatant into an HPLC-UV system (detection at 274 nm) to quantify the formation of Octopamine. Calculate the IC50 using non-linear regression analysis.
Diagram 2: Self-validating in vitro workflow for DBH inhibition assays.
References
- Title: US Patent 4,532,331A - 1-Benzyl-2-aminomethyl imidazole derivatives Source: Google Patents / Smithkline Beckman Corporation URL
- Title: EP0285356A2 - Inhibiteurs de dopamine-bèta-hydroxylase (Dopamine-beta-hydroxylase inhibitors)
